MB-07811 MB-07811 MB07811 is the first of a novel class of product candidates discovered by Metabasis designed to lower serum cholesterol and triglycerides. MB07811, a small molecule that is administered orally, has been extensively studied preclinically and is currently undergoing clinical testing. MB07811 combines a novel thyroid hormone receptor agonist with the Company's novel HepDirect liver targeting prodrug technology. The combination of selectivity for the beta form of the receptor, liver targeting and other structural characteristics that limit extra-hepatic activity is designed to provide significant efficacy while avoiding side effects associated with activation of thyroid hormone receptors outside the liver.
VK-2809 is under investigation in clinical trial NCT02927184 (Safety and Tolerability of VK2809 in Patients With Primary Hypercholesterolemia and Non-Alcoholic Fatty Liver Disease).
Brand Name: Vulcanchem
CAS No.: 852948-13-1
VCID: VC0534594
InChI: InChI=1S/C28H32ClO5P/c1-18(2)25-14-21(8-9-27(25)30)15-26-19(3)12-24(13-20(26)4)32-17-35(31)33-11-10-28(34-35)22-6-5-7-23(29)16-22/h5-9,12-14,16,18,28,30H,10-11,15,17H2,1-4H3/t28-,35+/m0/s1
SMILES: CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl
Molecular Formula: C28H32ClO5P
Molecular Weight: 515.0 g/mol

MB-07811

CAS No.: 852948-13-1

Cat. No.: VC0534594

Molecular Formula: C28H32ClO5P

Molecular Weight: 515.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

MB-07811 - 852948-13-1

Specification

CAS No. 852948-13-1
Molecular Formula C28H32ClO5P
Molecular Weight 515.0 g/mol
IUPAC Name 4-[[4-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]-2,6-dimethylphenyl]methyl]-2-propan-2-ylphenol
Standard InChI InChI=1S/C28H32ClO5P/c1-18(2)25-14-21(8-9-27(25)30)15-26-19(3)12-24(13-20(26)4)32-17-35(31)33-11-10-28(34-35)22-6-5-7-23(29)16-22/h5-9,12-14,16,18,28,30H,10-11,15,17H2,1-4H3/t28-,35+/m0/s1
Standard InChI Key LGGPZDRLTDGYSQ-JADSYQMUSA-N
Isomeric SMILES CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OC[P@@]3(=O)OCC[C@H](O3)C4=CC(=CC=C4)Cl
SMILES CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl
Canonical SMILES CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl
Appearance Solid powder

Introduction

Chemical and Structural Properties of MB-07811

Molecular Characteristics

MB-07811 (C₂₈H₃₂ClO₅P) has a molecular weight of 514.98 g/mol and features a complex structure enabling liver-specific delivery. The compound contains:

  • A (2R,4S)-configured dioxaphosphonane core

  • 3-chlorophenyl and isopropylphenol substituents

  • HepDirect prodrug moiety facilitating hepatic activation .

The XLogP3 value of 6.9 indicates high lipophilicity, supporting membrane permeability and oral bioavailability . A single hydrogen bond donor and five acceptors contribute to its interaction profile with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₈H₃₂ClO₅P
Exact Mass514.1676 Da
Rotatable Bonds7
Solubility (DMSO)250 mg/mL (485.46 mM)
Storage Conditions-20°C (1 month stability)

Mechanism of Action and Pharmacodynamics

HepDirect Prodrug Technology

The HepDirect® system enables liver-specific activation through a cytochrome P450 3A (CYP3A)-mediated oxidation process. This technology:

  • Targets Hepatocytes: MB-07811 accumulates in liver cells via organic anion transporters

  • Enzymatic Conversion: Hepatic CYP3A converts MB-07811 to MB07344, the active TRβ agonist

  • Trapping Mechanism: Negatively charged MB07344 remains sequestered in hepatocytes due to poor membrane permeability .

In vitro microsomal studies show complete conversion within 1.5 hours (CLₐᵤₜ = 145 ± 24.5 μL/min/mg), with CYP3A inhibition (Kᵢ = 24 nM) blocking metabolism .

Thyroid Receptor Selectivity

MB07344 exhibits:

  • TRβ binding affinity (Kᵢ = 14.6 ± 0.5 μM)

  • TRα affinity (Kᵢ = 12.5 ± 0.6 μM)

  • 100-fold selectivity for TRβ over cardiac α-myosin heavy chain .

This selectivity profile enables lipid modulation without:

  • Cardiac hypertrophy (MHCβ mRNA unchanged)

  • Thyroid axis disruption (TSH levels stable at 3 mg/kg)

  • Skeletal muscle effects (UCP3 expression unaffected) .

Pharmacokinetic Profile

Absorption and Distribution

Oral administration in rats demonstrates:

  • 39% bioavailability vs <1% for MB07344

  • First-pass hepatic extraction ≈55%

  • Cₘₐₓ = 0.09 μg/mL (MB07811), 0.018 μg/mL (MB07344) at 3 mg/kg .

Tissue distribution studies using [¹⁴C]-MB07811 reveal:

  • Liver concentration 20× higher than plasma

  • Negligible bone accumulation (<5% hepatic levels)

  • Rapid gastrointestinal clearance (tₘₐₓ = 0.6 h) .

Table 2: Comparative Pharmacokinetic Parameters

ParameterMB07811 (3 mg/kg po)MB07344 (5 mg/kg iv)
CL (L/h/kg)11.60.28
Vd (L/kg)14.80.39
t₁/₂ (h)8.821.27
AUC₀–₂₄ (mg·h/L)0.3416.6

Preclinical Efficacy Data

Lipid-Lowering Effects

In diet-induced obese mice:

  • 30 mg/kg/day reduces total cholesterol by 40%

  • Hepatic triglycerides decrease 58% (p<0.01)

  • Serum triglycerides drop 35% (p<0.05) .

Mechanistic studies show:

  • 3.5-fold induction of hepatic LDL receptor mRNA

  • 2.8-fold increase in CYP7A1 expression (bile acid synthesis)

  • No change in HMG-CoA reductase or SREBP-2 levels .

Hepatic Steatosis Reduction

Histological analysis demonstrates:

  • 70% reduction in lipid droplets (14-day treatment)

  • Normalization of ALT/AST levels

  • Improved insulin sensitivity (HOMA-IR ↓32%) .

Clinical Development Status

Phase II Trial (NCT02927184)

This randomized, double-blind study (n=138) evaluated:

  • Primary endpoints: LDL-C reduction, NAFLD biomarkers

  • Secondary outcomes: Triglycerides, safety profile

  • Dosing: 5-20 mg daily for 12 weeks .

Interim results suggest:

  • Dose-dependent LDL reduction (15-25%)

  • Liver fat content decrease by MRI-PDFF

  • No significant thyroid or cardiac adverse events .

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